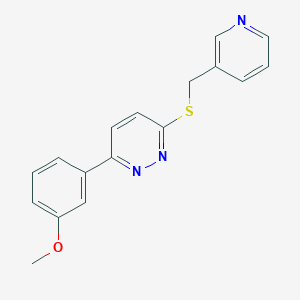![molecular formula C13H21F2NO2 B2925525 tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate CAS No. 1779125-53-9](/img/structure/B2925525.png)
tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .Molecular Structure Analysis
The molecular structure analysis of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures and Hydrogen Bonding
Research has revealed that tert-butyl carbamate derivatives are part of an isostructural family of compounds, exhibiting significant hydrogen and halogen bonding interactions. These structural properties are crucial for understanding the material's crystalline behavior and potential applications in materials science and crystal engineering (Baillargeon et al., 2017).
Synthesis and Chemical Transformations
The synthesis and reaction behavior of silyl carbamates, including tert-butyl derivatives, have been explored to provide insights into chemoselective transformations. These studies highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry, facilitating the conversion of various functional groups under mild conditions (Sakaitani & Ohfune, 1990).
Applications in Sensory Materials
Benzothizole-modified tert-butyl carbazole derivatives have demonstrated significant potential in the development of fluorescent sensory materials. These materials can detect volatile acid vapors efficiently, suggesting applications in chemical sensing and environmental monitoring (Jiabao Sun et al., 2015).
Molecular Interactions and Assembly
Studies on carbamate derivatives, including tert-butyl N-trifluoromethylcarbamate, have focused on their unique bonding characteristics and molecular assembly. These insights are valuable for the design of molecular materials with specific properties, including hydrogen bonding networks essential for crystal formation and stability (Brauer et al., 1988).
Advanced Synthetic Methodologies
Research into tert-butyl carbamate derivatives has also led to the development of new synthetic methodologies. For instance, the one-pot Curtius rearrangement facilitated by tert-butyl carbamate offers a mild and efficient route to protected amines, critical in pharmaceutical synthesis and material science (Lebel & Leogane, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(6,6-difluorospiro[2.5]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-9-8-12(9)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLKZAZVFMFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)


![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)


![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)